molecular formula C10H14O4 B13011831 2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B13011831
M. Wt: 198.22 g/mol
InChI Key: BIZLUHJZNJYMBK-UHFFFAOYSA-N
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Description

2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained carbocyclic structure. This unique structure has garnered significant interest in the field of medicinal chemistry due to its potential as a bioisostere for various functional groups, enhancing the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions often require specific catalysts and controlled conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as a precursor.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of specific solvents to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and oxoethyl groups enhance its reactivity and potential as a bioisostere, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[3-(2-methoxy-2-oxoethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

InChI

InChI=1S/C10H14O4/c1-14-8(13)3-10-4-9(5-10,6-10)2-7(11)12/h2-6H2,1H3,(H,11,12)

InChI Key

BIZLUHJZNJYMBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC12CC(C1)(C2)CC(=O)O

Origin of Product

United States

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